molecular formula C12H9IN4S2 B11539548 5-[(2E)-2-(3-iodobenzylidene)hydrazinyl]-3-(methylsulfanyl)-1,2-thiazole-4-carbonitrile

5-[(2E)-2-(3-iodobenzylidene)hydrazinyl]-3-(methylsulfanyl)-1,2-thiazole-4-carbonitrile

Cat. No.: B11539548
M. Wt: 400.3 g/mol
InChI Key: LYIPZEWPAGGRDI-VIZOYTHASA-N
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Description

5-[(2E)-2-[(3-IODOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-3-(METHYLSULFANYL)-1,2-THIAZOLE-4-CARBONITRILE is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities and are commonly found in various pharmacologically active compounds. This particular compound features a unique structure with an iodophenyl group, a hydrazinyl moiety, and a thiazole ring, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

The synthesis of 5-[(2E)-2-[(3-IODOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-3-(METHYLSULFANYL)-1,2-THIAZOLE-4-CARBONITRILE typically involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of a base such as triethylamine . The reaction conditions often require refluxing in a suitable solvent to ensure complete conversion of the starting materials to the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its biological activity can be explored for potential antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: It may serve as a lead compound for the development of new therapeutic agents.

    Industry: Its unique chemical properties can be utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The iodophenyl group may enhance its binding affinity to these targets, while the thiazole ring can participate in various biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar compounds to 5-[(2E)-2-[(3-IODOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-3-(METHYLSULFANYL)-1,2-THIAZOLE-4-CARBONITRILE include other thiazole derivatives, such as:

Properties

Molecular Formula

C12H9IN4S2

Molecular Weight

400.3 g/mol

IUPAC Name

5-[(2E)-2-[(3-iodophenyl)methylidene]hydrazinyl]-3-methylsulfanyl-1,2-thiazole-4-carbonitrile

InChI

InChI=1S/C12H9IN4S2/c1-18-12-10(6-14)11(19-17-12)16-15-7-8-3-2-4-9(13)5-8/h2-5,7,16H,1H3/b15-7+

InChI Key

LYIPZEWPAGGRDI-VIZOYTHASA-N

Isomeric SMILES

CSC1=NSC(=C1C#N)N/N=C/C2=CC(=CC=C2)I

Canonical SMILES

CSC1=NSC(=C1C#N)NN=CC2=CC(=CC=C2)I

Origin of Product

United States

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